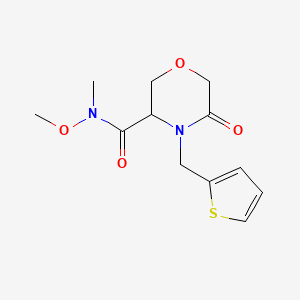
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C21H21N3O and its molecular weight is 331.419. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A variety of research studies have been conducted focusing on the synthesis, characterization, and applications of compounds structurally related to 2-(naphthalen-1-yl)-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)acetamide. For instance, the use of nano magnetite as a catalyst for the synthesis of naphthalene and pyrrolidine derivatives has been explored, highlighting efficient methodologies under ultrasound irradiation conditions (Mokhtary & Torabi, 2017). Similarly, the development of conducting polymers from low oxidation potential monomers based on pyrrole, including their electropolymerization, has been investigated, showcasing the potential for applications in electronic devices (Sotzing et al., 1996).
Chemosensors and Organocatalysts
Research has also delved into the creation of chemosensors for transition metal ions using naphthoquinone-based compounds, demonstrating significant selectivity and sensitivity towards specific metal ions, which could be beneficial for metal detection and analysis (Gosavi-Mirkute et al., 2017). Furthermore, the synthesis and application of new types of organocatalysts bearing naphthalene and pyrrolidine moieties have been explored, indicating their efficacy in catalyzing asymmetric reactions and their potential in synthetic organic chemistry (Syu et al., 2010).
Photophysical Studies and Molecular Sensing
The synthesis and photophysical study of pyrrolylmethylidene derivatives, including their intramolecular hydrogen bonding and potential applications in molecular sensors, have been subjects of interest, offering insights into the design of new photofunctional materials (Sigalov et al., 2015). Additionally, the development of novel sulfonylurea derivatives as H3 receptor antagonists showcases the therapeutic potential of naphthalene derivatives in medical research (Ceras et al., 2012).
Material Science and Polymer Research
In material science, the synthesis and characterization of novel copolymers containing pyridylazo-naphthoxyl groups for metal ion detection and analysis have been reported, highlighting the utility of such materials in chemical sensing and environmental monitoring (Zhou et al., 2008).
Eigenschaften
IUPAC Name |
2-naphthalen-1-yl-N-(1-pyridin-2-ylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(14-17-8-5-7-16-6-1-2-9-19(16)17)23-18-11-13-24(15-18)20-10-3-4-12-22-20/h1-10,12,18H,11,13-15H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMDACMGHELMVQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CC2=CC=CC3=CC=CC=C32)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-methyl-N-[1-(3-methylbutyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B2497972.png)
![2-{1-[(4-Methoxyphenyl)sulfonyl]-2-pyrrolidinyl}-1,3-benzothiazole](/img/structure/B2497975.png)


![ethyl 2-oxo-2-((4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)amino)acetate](/img/structure/B2497979.png)

![8-(4-fluorophenyl)-1-methyl-3-(2-phenylethyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2497981.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-4-{methyl[(oxolan-2-yl)methyl]sulfamoyl}benzamide](/img/structure/B2497992.png)

